![molecular formula C17H22N4O B11183756 5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B11183756.png)
5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
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Overview
Description
5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H22N4O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Biological Activity
5-benzyl-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N4O
- Molecular Weight : 284.35 g/mol
- CAS Number : [Not provided in the search results]
This compound features a pyrimidinone core substituted with a benzyl group and a 4-methylpiperazine moiety, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrimidinones exhibit promising antimicrobial properties. For instance, research has demonstrated that certain structural modifications can enhance the potency against various bacterial strains, including Mycobacterium tuberculosis . The introduction of polar groups at specific positions has been shown to affect the overall antimicrobial efficacy significantly.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells. For example, compounds with similar piperazine substitutions have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and U937 (monocytic leukemia) cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the pyrimidine ring and piperazine moiety. The presence of electron-donating groups such as methyl or methoxy enhances activity, while bulky groups may hinder binding affinity to targets. Notably, compounds with a 4-methylpiperazine substitution showed improved selectivity and potency against targeted kinases involved in cancer progression .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Low micromolar range | |
Anticancer | MCF-7 (Breast Cancer) | 10 µM | |
Anticancer | U937 (Leukemia) | 5 µM |
Case Study 1: Antimycobacterial Activity
A study focusing on the antimycobacterial properties of pyrimidinone derivatives found that certain analogs exhibited significant activity against drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the role of the piperazine ring in enhancing membrane permeability and interaction with bacterial targets .
Case Study 2: Kinase Inhibition
In another investigation, compounds structurally related to this compound were tested for their ability to inhibit various receptor tyrosine kinases (RTKs). The results indicated that these compounds could effectively inhibit EGFR and PDGFR with inhibition percentages comparable to established inhibitors like imatinib .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of C17H22N4O and a molecular weight of approximately 298.38 g/mol. The structural features include a pyrimidine ring substituted with a benzyl group and a piperazine moiety, which are crucial for its biological activities.
Biological Activities
- Antitumor Activity :
- Antimicrobial Properties :
- Central Nervous System Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Key synthetic routes include:
- Pyrimidine Formation : Starting materials are reacted under controlled conditions to form the pyrimidine core.
- Substitution Reactions : The introduction of the benzyl and piperazine groups occurs through nucleophilic substitution methods.
These synthetic strategies are crucial for producing analogs that enhance biological activity or reduce toxicity profiles .
Case Study 1: Antitumor Efficacy
A study investigating the antitumor effects of various pyrimidine derivatives found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial activity of this compound was compared with standard antibiotics using agar diffusion methods. The results indicated that it displayed comparable efficacy against resistant bacterial strains, suggesting its viability as an alternative therapeutic agent in infectious diseases .
Properties
Molecular Formula |
C17H22N4O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
5-benzyl-4-methyl-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H22N4O/c1-13-15(12-14-6-4-3-5-7-14)16(22)19-17(18-13)21-10-8-20(2)9-11-21/h3-7H,8-12H2,1-2H3,(H,18,19,22) |
InChI Key |
QOJNMYLYKDVUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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